![molecular formula C17H22ClN3O2S B2840667 1-((4-chlorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine CAS No. 1396805-88-1](/img/structure/B2840667.png)
1-((4-chlorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-chlorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine, commonly known as CP-465,022, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptors are found in the brain and are involved in regulating wakefulness and appetite. CP-465,022 has been studied extensively for its potential therapeutic applications in sleep disorders and obesity.
Scientific Research Applications
Metabolism and Disposition
A study on Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, which shares a similar structural motif with the compound , detailed its metabolism and disposition in humans. The compound was primarily cleared by hepatic metabolism, with a significant portion of the administered dose recovered as the parent drug and its metabolites in feces. The study highlighted the role of enzymatic oxidation and the involvement of gut bacteria in forming nitro reduction metabolites, emphasizing the complex biotransformation processes in humans (Liu et al., 2017).
Drug Metabolism
Research into the metabolism of L-735,524, an HIV-1 protease inhibitor, revealed the identification of several significant metabolites in human urine following oral administration. The study provided insights into the primary metabolic pathways involving N-de-ethylation, amide hydrolysis, and N-hydroxylation among others. This highlights the extensive metabolic processing that similar compounds undergo in the human body, leading to a variety of metabolites with potential pharmacological or toxicological implications (Balani et al., 1995).
Pharmacokinetics and Metabolism
The disposition of CP-945,598, a cannabinoid CB1 receptor antagonist, was studied in healthy human subjects, showing that less than 2% of the dose was recovered as unchanged drug, indicating extensive metabolism. Primary metabolic pathways included N-de-ethylation and amide hydrolysis. This study provides a framework for understanding the pharmacokinetics and metabolism of complex molecules, including the extensive processing and elimination pathways involved (Miao et al., 2012).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S/c1-13-11-14(2)21(19-13)12-15-7-9-20(10-8-15)24(22,23)17-5-3-16(18)4-6-17/h3-6,11,15H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPDNGFONWUFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.